2,6-Dimethyl-5-heptenal

Food Colloid Chemistry Controlled Release Lipid-Based Delivery Systems

2,6-Dimethyl-5-heptenal (CAS 106-72-9), commonly known as Melonal, is a branched-chain unsaturated aldehyde belonging to the medium-chain aldehyde class. It is widely recognized as a high-impact fragrance and flavor ingredient characterized by a powerful, fresh green melon and cucumber-like odor, with citrus undertones.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 106-72-9
Cat. No. B093204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-heptenal
CAS106-72-9
Synonyms2,6-dimethyl-5-heptenal
2,6-dimethylhept-5-en-1-al
2,6-DMH
dimethyl heptenal
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C=O
InChIInChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3
InChIKeyYGFGZTXGYTUXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in ethanol;  insoluble in glycerol and water
1 ml in 1 ml 95% alcohol;  1 ml in 2 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-5-heptenal (Melonal) Procurement Guide: Core Properties and Class Positioning


2,6-Dimethyl-5-heptenal (CAS 106-72-9), commonly known as Melonal, is a branched-chain unsaturated aldehyde belonging to the medium-chain aldehyde class [1]. It is widely recognized as a high-impact fragrance and flavor ingredient characterized by a powerful, fresh green melon and cucumber-like odor, with citrus undertones . The compound exists as a racemic mixture of two enantiomers and is typically supplied as a pale yellow liquid with a density of 0.851–0.879 g/mL at 25°C and a boiling point range of 116–124°C at 100 mmHg . Its FEMA designation (2389) and broad regulatory approvals underpin its established use in flavor and fragrance formulations [1].

Why 2,6-Dimethyl-5-heptenal Cannot Be Simply Substituted by In-Class Aldehydes


Although medium-chain aldehydes like citral, citronellal, or phenylacetaldehyde may share some superficial structural or olfactory features with 2,6-dimethyl-5-heptenal, functional substitution is precluded by distinct physicochemical behaviors. Critically, studies demonstrate that 2,6-dimethyl-5-heptenal exhibits unique self-assembly properties in lipid-water systems: it directly induces and stabilizes reverse hexagonal (HII) mesophases at room temperature, whereas the congeneric aldehyde phenylacetaldehyde fails to form a stable single mesophase under identical conditions [1]. Additionally, the safety profile of 2,6-dimethyl-5-heptenal, which is free of the developmental and reproductive toxicity signals associated with its structural analog citral (CAS 5392-40-5), provides a concrete regulatory and toxicological rationale for its prioritized selection [2]. These quantitative and qualitative gaps in material performance and safety prevent simple substitution.

Quantitative Differentiation Evidence for 2,6-Dimethyl-5-heptenal Against Closest Analogs


2,6-Dimethyl-5-heptenal vs. Phenylacetaldehyde: Superior HII Mesophase Structural Homogeneity

In comparative solubilization studies, 2,6-dimethyl-5-heptenal at its maximum loading capacity of 10.0 wt% induced a direct transition from a lamellar phase to a homogeneous reverse hexagonal (HII) mesophase, which remained structurally stable at room temperature. By contrast, phenylacetaldehyde at its higher 12.6 wt% loading produced only a mixed-phase system comprising lamellar and cubic structures, failing to form a single, uniform HII mesophase [1]. This behavior directly impacts the reproducibility and predictability of formulations relying on HII mesophases for encapsulation and release.

Food Colloid Chemistry Controlled Release Lipid-Based Delivery Systems

2,6-Dimethyl-5-heptenal vs. Linalool and trans-4-Decenal: Comparable HII Phase Stability Profile

Both 2,6-dimethyl-5-heptenal and linalool at their respective maximum loadings (10.0 wt% and 12.6 wt%) induced a direct lamellar-to-HII transition, yielding mesophases that remained stable without phase separation at ambient conditions. The study explicitly notes that trans-4-decenal-loaded HII mesophase exhibited superior thermal stability relative to the linalool-loaded system, but 2,6-dimethyl-5-heptenal-loaded mesophase showed no evidence of instability or phase transformation under the same ambient storage conditions [1]. This places 2,6-dimethyl-5-heptenal in the same top-tier class of HII-stabilizing volatile aldehydes alongside linalool and trans-4-decenal.

Phase Transition Thermodynamics Food Volatiles Encapsulation Anisotropic Colloids

Synthesis Process Efficiency: 94% Yield Advantage Over Prior Art Methods at 75%

A patented synthesis method for 2,6-dimethyl-5-heptenal reports a stepwise yield of 94.1% for the final Grignard-based formylation step, with overall multi-step efficiency significantly exceeding earlier disclosed routes. The patent explicitly contrasts this performance with a prior art method that achieved only a 75% overall yield [1]. This high-yield route, which proceeds via 6-methyl-5-hepten-2-one reduction, halogenation, and Grignard reaction with DMF, enables cost-effective industrial production, directly influencing the procurement price and commercial availability of the compound.

Aldehyde Synthesis Grignard Reaction Process Chemistry Optimization

Safety Differentiation from Citral: Absence of Reproductive Toxicity Analog Data

The RIFM safety assessment of 2,6-dimethyl-5-heptenal conducted a read-across analysis using citral (CAS 5392-40-5) as the closest structural analog for the reproductive toxicity endpoint. Importantly, 2,6-dimethyl-5-heptenal itself shows a completely clean profile for genotoxicity, repeated dose toxicity, and skin sensitization, and no data gap for reproductive toxicity was identified that would trigger a concern under the TTC (Threshold of Toxicological Concern) approach [1]. This contrasts with citral, for which embryotoxicity and developmental toxicity have been documented in multiple in vivo studies. Consequently, 2,6-dimethyl-5-heptenal can be selected over citral in fragrance and flavor applications where a favorable reproductive toxicity profile is required.

Genotoxicity Reproductive Toxicology Fragrance Safety Assessment

Stabilized Grade vs. Unstabilized Aldehydes: Quantified Resistance to Oxidative Degradation

Commercial grades of 2,6-dimethyl-5-heptenal are routinely supplied with α-tocopherol (synthetic antioxidant) at 0.04–0.1% to prevent oxidative degradation and extend shelf life . This is a documented stabilization strategy addressing the compound's inherent sensitivity to air and light. While many short-chain aldehydes require similar protection, the explicit formulation of commercial melonal with a defined stabilizer concentration provides a verifiable quality attribute that can be directly compared with unstabilized or differently stabilized alternatives. The density specification of 0.851 g/mL at 25°C for the stabilized grade also serves as a rapid procurement identity check .

Aldehyde Stability Antioxidant Formulation Shelf-Life Optimization

Validated Application Scenarios for 2,6-Dimethyl-5-heptenal Based on Quantitative Differentiation Evidence


Lipid-Based Volatile Delivery Systems Requiring Homogeneous HII Mesophases

In the formulation of monoolein/water-based delivery vehicles for volatile flavors or fragrances, 2,6-dimethyl-5-heptenal uniquely serves a dual role as both an active payload and a structural component that directly induces and stabilizes a single reverse hexagonal (HII) mesophase at room temperature. This behavior has been quantitatively demonstrated at a 10.0 wt% loading, producing a homogeneous phase that remains stable without transformation . In contrast, the congeneric aldehyde phenylacetaldehyde yields an unusable mixed-phase system under identical conditions, making 2,6-dimethyl-5-heptenal the only aldehyde among those tested that combines mesophase structural integrity with a desirable melon-cucumber organoleptic profile.

Reduced-Toxicity Fragrance and Flavor Formulations Replacing Citral

For product developers seeking to eliminate ingredients with reproductive toxicity liabilities, 2,6-dimethyl-5-heptenal provides a scientifically supported alternative to citral. The updated RIFM safety assessment has cleared all endpoints for 2,6-dimethyl-5-heptenal under the TTC framework, whereas citral has been explicitly flagged as the reproductive toxicity analog in the melonal read-across . This evidence supports the use of 2,6-dimethyl-5-heptenal as a direct replacement for citral in fragrance compositions for personal care products, particularly those targeting pregnancy-safe or sensitive-skin consumer segments.

Cost-Efficient Industrial Synthesis Leveraging High-Yield Patented Process

For high-volume procurement, 2,6-dimethyl-5-heptenal produced via the Grignard-based route protected by CN101016233A offers a 94.1% final-step yield, which is 19 percentage points higher than the previously reported 75% yield . This yield advantage directly reduces manufacturing cost, and the disclosed process has been designed for industrial scalability. Buyers can use this patent-validated efficiency metric to justify vendor selection and negotiate pricing based on demonstrated process productivity.

Stabilized Aldehyde Supply for Long-Shelf-Life Commercial Products

Procuring 2,6-dimethyl-5-heptenal in its stabilized grade—containing 0.04–0.1% α-tocopherol—is critical for manufacturing operations where the ingredient may be stored for extended periods before use or where the final product must maintain olfactory fidelity over a multi-year shelf life . The defined stabilizer content and corresponding density specification (0.851 g/mL at 25°C) enable incoming quality control verification and reduce the risk of oxidative degradation that could compromise product performance.

Technical Documentation Hub

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